C15H29IN2O2
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Overview
Description
The compound with the molecular formula C15H29IN2O2 is an organic molecule that contains carbon, hydrogen, iodine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H29IN2O2 typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Amidation Reactions: The formation of amide bonds is a crucial step in the synthesis of this compound. This can be achieved by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Oxidation Reactions: The introduction of oxygen-containing functional groups can be achieved through oxidation reactions. For example, the oxidation of an alcohol to a ketone or aldehyde can be carried out using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
C15H29IN2O2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed.
Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
C15H29IN2O2: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of C15H29IN2O2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses.
Comparison with Similar Compounds
C15H29IN2O2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example:
C15H29BrN2O2: A bromine-containing analog with similar chemical properties.
C15H29ClN2O2: A chlorine-containing analog with comparable reactivity.
C15H29FN2O2: A fluorine-containing analog with distinct biological activities.
The uniqueness of This compound lies in its specific combination of functional groups and the presence of iodine, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C15H29IN2O2 |
---|---|
Molecular Weight |
396.31 g/mol |
IUPAC Name |
(1E)-8-(1-methylazepan-1-ium-1-yl)-1-oxidoiminooctan-2-one;hydroiodide |
InChI |
InChI=1S/C15H28N2O2.HI/c1-17(12-8-4-5-9-13-17)11-7-3-2-6-10-15(18)14-16-19;/h14H,2-13H2,1H3;1H |
InChI Key |
XRRCBEUGTWEYMG-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1(CCCCCC1)CCCCCCC(=O)/C=N/[O-].I |
Canonical SMILES |
C[N+]1(CCCCCC1)CCCCCCC(=O)C=N[O-].I |
Origin of Product |
United States |
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